Nonadecanoic acid

Catalog No.
S566960
CAS No.
646-30-0
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonadecanoic acid

CAS Number

646-30-0

Product Name

Nonadecanoic acid

IUPAC Name

nonadecanoic acid

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)

InChI Key

ISYWECDDZWTKFF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

NSC 11914; n-Nonadecanoic Acid; n-Nonadecylic Acid

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)O

Nonadecanoic acid, also known as nonadecylic acid, is a saturated fatty acid with the molecular formula C19H38O2\text{C}_{19}\text{H}_{38}\text{O}_{2}. It consists of a long aliphatic chain containing 19 carbon atoms, making it a member of the long-chain fatty acids category. This compound is typically found in various fats and vegetable oils, although it is relatively rare. Notably, nonadecanoic acid is a solid at room temperature, exhibiting a melting point of approximately 69.4 °C .

In nature, nonadecanoic acid serves significant roles; for instance, it is a major component of the defensive secretion produced by the soldier termites of the species Rhinotermes marginalis . The compound can also form salts known as nonadecylates, which have various applications in industrial processes.

While not extensively studied in biological systems, some research suggests that nonadecanoic acid might exhibit anti-cancer properties. A study showed that nonadecanoic acid could inhibit the proliferation of HL-60 human leukemia cells []. However, the exact mechanism of action for this effect remains unclear and requires further investigation.

Nonadecanoic acid is generally considered to have low toxicity []. However, it can cause skin irritation and eye damage upon contact. It is also advised to handle the compound with proper personal protective equipment like gloves and safety glasses [].

Biodegradation Studies

Nonadecanoic acid serves as an intermediate in the biodegradation of n-icosane, a longer-chain alkane. Researchers utilize it to study the degradative pathways employed by microorganisms to break down hydrocarbons in the environment. This knowledge is crucial for understanding bioremediation processes and developing strategies to clean up oil spills and other environmental contaminants .

Anti-Cancer Properties

Studies have investigated the potential anti-cancer properties of nonadecanoic acid. Research suggests it may exhibit cytotoxic effects on certain cancer cell lines, potentially hindering their proliferation . However, further research is necessary to elucidate the underlying mechanisms and determine its efficacy and safety in vivo (within a living organism).

Material Science Applications

Nonadecanoic acid can be used as a building block in the synthesis of various materials with potential applications in diverse scientific fields. For instance, researchers have explored its use in the creation of nanoparticles, polymers, and lubricants with specific properties .

Other Research Areas

Nonadecanoic acid also finds application in other areas of scientific research, including:

  • Studying membrane dynamics and interactions: Due to its amphiphilic nature (having both water-soluble and water-insoluble regions), nonadecanoic acid can be used to study the behavior of lipids in cell membranes .
  • Investigating the effects of fatty acids on various biological processes: Researchers may utilize nonadecanoic acid to understand the role of fatty acids in different biological systems, such as signal transduction and gene expression.
Typical of fatty acids. It can undergo:

  • Esterification: Reaction with alcohols to form esters, which are used in various applications including cosmetics and food flavoring.
  • Oxidation: Nonadecanoic acid can be oxidized to form nonadecanal or other oxidized products, which may have different biological activities.
  • Hydrogenation: When subjected to hydrogenation processes, nonadecanoic acid can be converted into its unsaturated form, such as cis-9-nonadecenoic acid .

Research indicates that nonadecanoic acid exhibits notable biological activities. It has been shown to inhibit the proliferation of HL-60 cancer cells with an IC50 value of 68 μM . Its hydrophobic nature makes it poorly soluble in water, which influences its absorption and metabolism within biological systems . Additionally, its presence in various organisms suggests potential roles in cellular signaling and membrane structure.

Nonadecanoic acid can be synthesized through several methods:

  • Permanganate Oxidation: This method involves the oxidation of 1-eicosene using potassium permanganate, yielding nonadecanoic acid as a product .
  • Natural Extraction: Nonadecanoic acid can be extracted from natural sources such as fats and oils where it occurs naturally.
  • Chemical Synthesis: Various synthetic routes can be employed to create nonadecanoic acid from simpler organic compounds through multi-step reactions.

Nonadecanoic acid has diverse applications across several fields:

  • Industrial Uses: It is utilized as a lubricant and lubricant additive due to its properties that enhance performance in metal lubrication .
  • Biochemical Research: Its ability to inhibit cancer cell proliferation makes it a subject of interest in cancer research.
  • Agricultural Products: Nonadecanoic acid is also explored for use in agricultural formulations that do not involve pesticides .

Studies on nonadecanoic acid's interactions reveal its potential effects on biological systems. For instance, its hydrophobicity influences its interaction with cellular membranes and proteins. Further research is necessary to fully understand these interactions and their implications for health and disease.

Nonadecanoic acid shares structural similarities with other long-chain fatty acids. Here are some comparable compounds:

Compound NameCarbon CountSaturationUnique Characteristics
Hexadecanoic Acid16SaturatedCommonly found in animal fats and palm oil
Octadecanoic Acid18SaturatedKnown as stearic acid; prevalent in cocoa butter
Eicosanoic Acid20SaturatedAlso known as arachidic acid; found in peanut oil
Cis-9-Nonadecenoic Acid19MonounsaturatedContains one double bond; derived from nonadecanoic acid

Uniqueness of Nonadecanoic Acid

Nonadecanoic acid's unique features include its specific carbon chain length and the presence of unique biological activities such as cancer cell inhibition. Its role in insect defense mechanisms sets it apart from other fatty acids, which typically do not serve such ecological functions.

Physical Description

White flakes; [Sigma-Aldrich MSDS]
Solid

XLogP3

8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

298.287180451 g/mol

Monoisotopic Mass

298.287180451 g/mol

Boiling Point

300.00 °C. @ 760.00 mm Hg

Heavy Atom Count

21

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

69.4 °C

UNII

H6M3VYC62P

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68002-88-0
646-30-0

Wikipedia

Nonadecylic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

General Manufacturing Information

Nonadecanoic acid: ACTIVE
Fatty acids, C16-22: ACTIVE

Dates

Modify: 2023-08-15
1. R. Kulmacz and W. Lands “Stoichiometry and Kinetics of the Interaction of Prostaglandin H Synthase with Anti-inflammatory Agents” Journal ofBiological Chemistry, Vol. 260(23) pp. 12572-12578, 19852. M. Blum et al. “Biochemistry of termite defenses: Coptotermes,Rhinotermes and Cornitermes species” Comparative Biochemistry and Physiology Part B:Comparative Biochemistry, Vol. 71(4) pp. 731-733, 19823. A. Carelli A. Cert “Comparative study of the determination of triacylglycerol in vegetable oils using chromatographic techniques” Journal ofChromatography A, Vol. 630(1-2) pp. 213-222, 19934. G. Garton “The Composition and Biosynthesis of Milk Lipids” Journal of Lipid Research, Vol. 4(3) pp. 237-254, 1963

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